molecular formula C28H28F2NNaO4 B1665082 4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid CAS No. 130838-11-8

4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid

Cat. No. B1665082
M. Wt: 503.5 g/mol
InChI Key: MNTCVCOGLDBELB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-13268D is a new antiallergic/antihistaminic agent.

Scientific Research Applications

Structural and Chemical Properties

4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid is structurally related to compounds that have been extensively studied for their diverse applications and potential in various fields of scientific research. Compounds like benzoxaboroles, which are derivatives of phenylboronic acids, have been investigated recently due to their exceptional properties and wide applications. Such compounds are utilized as building blocks in organic synthesis, and some exhibit biological activity, being under clinical trials. They are known for their ability to bind hydroxyl compounds, which allows them to act as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Biological Activity and Potential Applications

The structure of the compound shares similarity with certain molecules that have demonstrated significant biological activities. For instance, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been found to exhibit excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules have unique features such as greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. They have been noted for inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions, also showing promising antimalarial and antimycobacterial properties (Hossain et al., 2020).

Environmental Interactions and Stability

Research has also delved into the environmental interactions and stability of related compounds. For example, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds have shed light on the reaction mechanisms and stability of these compounds under various conditions, highlighting the complexity and potential environmental interactions of similar complex molecules (Yokoyama, 2015).

properties

CAS RN

130838-11-8

Product Name

4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid

Molecular Formula

C28H28F2NNaO4

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]benzoate

InChI

InChI=1S/C28H29F2NO4.Na/c29-24-8-4-21(5-9-24)28(34,22-6-10-25(30)11-7-22)23-14-17-31(18-15-23)16-1-19-35-26-12-2-20(3-13-26)27(32)33;/h2-13,23,34H,1,14-19H2,(H,32,33);/q;+1/p-1

InChI Key

MNTCVCOGLDBELB-UHFFFAOYSA-M

Isomeric SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

Appearance

Solid powder

Other CAS RN

130838-11-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid
AHR 13268D
AHR-13268D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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